Cas no 1448131-22-3 (1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea)

1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea is a synthetic urea derivative featuring a methoxypiperidine and thiophenylmethyl moiety. This compound exhibits potential as an intermediate in pharmaceutical research, particularly in the development of kinase inhibitors or receptor modulators due to its structurally diverse pharmacophores. The methoxypiperidine group enhances solubility and bioavailability, while the thiophene moiety contributes to binding affinity in heterocyclic-targeted applications. Its well-defined chemical structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability under standard laboratory conditions further supports its utility in medicinal chemistry and drug discovery workflows.
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea structure
1448131-22-3 structure
Product Name:1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea
CAS No:1448131-22-3
MF:C18H23N3O2S
MW:345.459122896194
CID:5819120
PubChem ID:71809712
Update Time:2025-05-27

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea Chemical and Physical Properties

Names and Identifiers

    • 1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea
    • 1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea
    • 1448131-22-3
    • F6442-5632
    • AKOS024565271
    • 1-(4-(4-methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
    • Inchi: 1S/C18H23N3O2S/c1-23-16-8-10-21(11-9-16)15-6-4-14(5-7-15)20-18(22)19-13-17-3-2-12-24-17/h2-7,12,16H,8-11,13H2,1H3,(H2,19,20,22)
    • InChI Key: XCSXXQBEVDYSGP-UHFFFAOYSA-N
    • SMILES: N(C1=CC=C(N2CCC(OC)CC2)C=C1)C(NCC1SC=CC=1)=O

Computed Properties

  • Exact Mass: 345.15109816g/mol
  • Monoisotopic Mass: 345.15109816g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 81.8Ų

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea Pricemore >>

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Additional information on 1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea

Comprehensive Overview of 1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea (CAS No. 1448131-22-3)

The compound 1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea (CAS No. 1448131-22-3) is a chemically synthesized urea derivative that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a 4-methoxypiperidine moiety and a thiophene ring, makes it a promising candidate for various therapeutic applications. Researchers are particularly interested in its potential as a modulator of specific biological pathways, which could lead to breakthroughs in drug development.

In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. This compound’s urea backbone and heterocyclic components align with current trends in targeting protein-protein interactions and enzymatic activity. Its CAS No. 1448131-22-3 is frequently searched in scientific databases, reflecting its relevance in drug discovery pipelines and medicinal chemistry projects.

The 1-[4-(4-methoxypiperidin-1-yl)phenyl] segment of the molecule contributes to its lipophilicity and membrane permeability, critical factors for bioavailability. Meanwhile, the thiophen-2-ylmethyl group enhances its binding affinity to certain receptors, a feature explored in structure-activity relationship (SAR) studies. These attributes make it a subject of interest for researchers investigating central nervous system (CNS) disorders and inflammatory diseases, areas where targeted therapies are highly sought after.

From a synthetic chemistry perspective, the preparation of 1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea involves multi-step organic reactions, including amide coupling and nucleophilic substitution. Its purity and stability are rigorously tested using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensuring compliance with industry standards. This meticulous characterization is vital for its application in preclinical studies and lead optimization.

Beyond its pharmaceutical potential, this compound is also studied for its biochemical properties, such as enzyme inhibition and receptor binding. The integration of computational modeling and in vitro assays has accelerated its profiling, addressing key questions about its mechanism of action. Such interdisciplinary approaches are emblematic of modern drug design strategies, where AI-driven predictive tools complement traditional lab work.

In summary, 1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[(thiophen-2-yl)methyl]urea (CAS No. 1448131-22-3) represents a versatile scaffold with broad applicability in biomedical research. Its combination of piperidine and thiophene functionalities positions it at the forefront of innovations in therapeutic agent development. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing unmet medical needs.

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